Ku-0063794, chemically named (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol, is a synthetic small molecule developed by scientists at the pharmaceutical company Kudos Pharmaceuticals. [] It serves as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, playing a significant role in scientific research, particularly in cell biology, oncology, and immunology. [] Notably, Ku-0063794 inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) with an IC50 of approximately 10 nM. [] This dual inhibition distinguishes it from first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1. []
Ku-0063794 acts as an ATP-competitive inhibitor of mTOR, binding to the ATP-binding site of the kinase domain and directly blocking its catalytic activity. [] This mechanism contrasts with rapamycin, which allosterically inhibits mTORC1 by binding to FKBP12, forming a complex that prevents substrate access to the kinase. [] The dual inhibition of both mTORC1 and mTORC2 by Ku-0063794 results in the suppression of downstream signaling pathways involved in cell growth, proliferation, survival, and metabolism. [] Specifically, Ku-0063794 inhibits the activation and phosphorylation of key downstream effectors of mTOR, including:
The inhibition of these downstream signaling pathways by Ku-0063794 leads to a variety of cellular effects, including decreased cell growth, G1 cell cycle arrest, and induction of autophagy. [] The dual inhibition of mTORC1 and mTORC2 also eliminates feedback activation of Akt often observed with rapamycin treatment, resulting in a more robust inhibition of mTOR signaling. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5